molecular formula C20H22BF3O4 B8248067 4,4,5,5-Tetramethyl-2-(4-((4-(trifluoromethoxy)phenoxy)methyl)phenyl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(4-((4-(trifluoromethoxy)phenoxy)methyl)phenyl)-1,3,2-dioxaborolane

Cat. No.: B8248067
M. Wt: 394.2 g/mol
InChI Key: DSYSODCIABKUIB-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(4-((4-(trifluoromethoxy)phenoxy)methyl)phenyl)-1,3,2-dioxaborolane is a chemical compound notable for its utility in organic synthesis and potential applications in medicinal chemistry. The presence of a dioxaborolane moiety makes it particularly interesting for its reactivity and potential as a building block in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4,4,5,5-Tetramethyl-2-(4-((4-(trifluoromethoxy)phenoxy)methyl)phenyl)-1,3,2-dioxaborolane typically involves the reaction between 4-(bromomethyl)phenyl trifluoromethoxybenzene and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This reaction is usually carried out in the presence of a palladium catalyst under inert conditions to facilitate the coupling reaction. Industrial Production Methods: For large-scale production, modifications of the reaction conditions to enhance yield and purity are employed. This might involve the use of specific ligands with the palladium catalyst or the optimization of temperature and reaction times to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions It Undergoes: 4,4,5,5-Tetramethyl-2-(4-((4-(trifluoromethoxy)phenoxy)methyl)phenyl)-1,3,2-dioxaborolane can undergo several types of chemical reactions, including oxidation, reduction, and substitution. Common Reagents and Conditions Used: Oxidation of this compound can be carried out using reagents like potassium permanganate or chromium trioxide under controlled conditions. Reduction reactions might involve the use of hydride donors like lithium aluminum hydride. Major Products Formed: The products formed from these reactions can vary widely depending on the conditions and reagents used. In oxidation reactions, potential products include carboxylic acids or other oxidized derivatives, while reduction reactions typically yield alcohols or corresponding reduced forms of the compound.

Scientific Research Applications

Chemistry: In organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its reactivity makes it suitable for cross-coupling reactions, particularly in Suzuki-Miyaura couplings. Biology and Medicine: Researchers explore its potential as a pharmacophore in medicinal chemistry. It holds promise in drug discovery for designing inhibitors or modulators of specific biological pathways. Industry: Beyond research, its derivatives might be applied in the development of advanced materials or as intermediates in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(4-((4-(trifluoromethoxy)phenoxy)methyl)phenyl)-1,3,2-dioxaborolane exerts its effects largely depends on its chemical reactivity. For instance, in a Suzuki-Miyaura coupling reaction, the boron moiety plays a critical role in facilitating the formation of carbon-carbon bonds. In medicinal chemistry, its mechanism would involve interactions with specific molecular targets, potentially affecting the activity of enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds: Compounds like 4,4,5,5-Tetramethyl-2-(4-(bromomethyl)phenyl)-1,3,2-dioxaborolane and 4,4,5,5-Tetramethyl-2-(4-(methoxyphenyl)-1,3,2-dioxaborolane share structural similarities. Uniqueness: The trifluoromethoxyphenoxy group in 4,4,5,5-Tetramethyl-2-(4-((4-(trifluoromethoxy)phenoxy)methyl)phenyl)-1,3,2-dioxaborolane imparts unique electronic properties, enhancing its reactivity and making it suitable for specific synthetic applications that other similar compounds might not be ideal for.

That's quite the chemical deep dive. If you have more questions or need further elaboration, I'm here to help. How's that for some synthetic chemistry?

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[4-[[4-(trifluoromethoxy)phenoxy]methyl]phenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BF3O4/c1-18(2)19(3,4)28-21(27-18)15-7-5-14(6-8-15)13-25-16-9-11-17(12-10-16)26-20(22,23)24/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSYSODCIABKUIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BF3O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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